Molecular Weight and Steric Bulk Differentiation versus 5-Methyl-oxazole and Dimethyl-oxazole Analogs
The target compound (MW 225.12 g/mol) possesses a smaller steric footprint compared to its 5-methyl-oxazole analog (CAS 2243508-74-7; MW 239.15 g/mol, ΔMW = +14.03) and its dimethyl-oxazole analog (CAS 2243513-68-8; presumably MW ≥ 239.15). This lower molecular weight and reduced steric bulk make the target compound more suitable for fragment-based drug discovery (FBDD) libraries, where the 'rule of three' (MW < 300) is a key selection criterion . In contrast, the 5-methyl analog introduces additional van der Waals volume at the oxazole 5-position, which may sterically preclude binding to shallow or narrow active-site pockets that the unsubstituted oxazole can access .
| Evidence Dimension | Molecular weight and steric bulk |
|---|---|
| Target Compound Data | MW = 225.12 g/mol; unsubstituted oxazole ring |
| Comparator Or Baseline | 5-methyl-oxazole analog: MW = 239.15 g/mol; dimethyl-oxazole analog: MW ≥ 239.15 g/mol |
| Quantified Difference | ΔMW ≥ +14.03 g/mol; additional methyl group(s) add steric bulk |
| Conditions | Structural comparison based on vendor-reported molecular weights |
Why This Matters
For FBDD screening libraries, lower molecular weight and minimal steric bulk increase the probability of detecting fragment hits against diverse target proteins, directly influencing procurement decisions for screening collections.
